

3-Chloro-4-methoxybenzohydrazide literature review

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Compound of Interest

Compound Name: 3-Chloro-4-methoxybenzohydrazide
CAS No.: 321195-86-2
Cat. No.: B1421567

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Technical Guide: 3-Chloro-4-methoxybenzohydrazide

Role: Pharmacophore Precursor & Heterocyclic Building Block CAS Registry Number: 53242-76-5 (Analogous Acid: 37908-96-6) Molecular Formula: C

H

CIN

O

| Molecular Weight: 200.62 g/mol

Executive Summary

3-Chloro-4-methoxybenzohydrazide is a disubstituted benzoyl hydrazine derivative characterized by a lipophilic chlorine atom at the meta position and an electron-donating methoxy group at the para position. This specific substitution pattern confers unique electronic

and steric properties, making it a high-value intermediate in the synthesis of CFTR modulators (Cystic Fibrosis Transmembrane Conductance Regulator) and antimicrobial agents.[1]

Its primary utility lies in its nucleophilic nitrogen atoms, which serve as a "chemical hinge" for constructing complex heterocyclic rings—most notably 1,3,4-oxadiazoles and 1,2,4-triazoles—or for generating acylhydrazones (Schiff bases) that exhibit potent biological activity.

Chemical Synthesis & Production

The synthesis of **3-Chloro-4-methoxybenzohydrazide** follows a classic nucleophilic acyl substitution pathway. The presence of the electron-withdrawing chlorine atom slightly increases the electrophilicity of the carbonyl carbon in the precursor ester, facilitating the reaction with hydrazine.

Optimized Synthetic Protocol

Objective: Synthesis of **3-Chloro-4-methoxybenzohydrazide** from 3-chloro-4-methoxybenzoic acid.

Reagents:

- Precursor: Methyl 3-chloro-4-methoxybenzoate (or the corresponding ethyl ester).[1]
- Reagent: Hydrazine hydrate (80% or 99%).[1]
- Solvent: Ethanol or Methanol (Absolute).[1]

Step-by-Step Methodology:

- Esterification (If starting from Acid): Dissolve 3-chloro-4-methoxybenzoic acid (1.0 eq) in methanol containing catalytic H

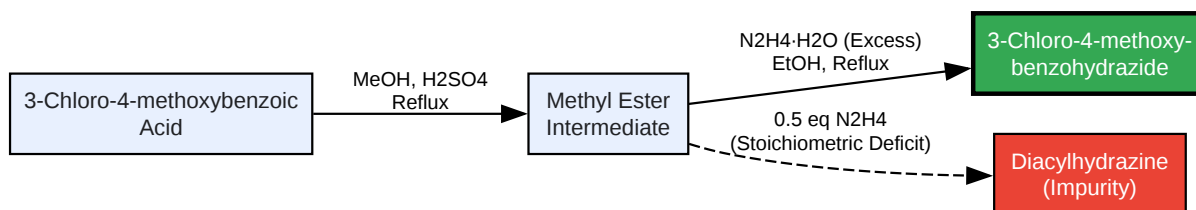
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. Reflux for 8–10 hours.[1] Neutralize and extract to obtain the methyl ester.[1]

- Hydrazinolysis: Dissolve Methyl 3-chloro-4-methoxybenzoate (10 mmol) in absolute ethanol (30 mL).

- Addition: Add Hydrazine hydrate (50 mmol, 5.0 eq) dropwise to the stirring solution at room temperature. Note: Excess hydrazine is crucial to prevent the formation of the symmetrical diacylhydrazine byproduct.[1]
- Reflux: Heat the mixture to reflux (78°C) for 6–12 hours. Monitor consumption of the ester via TLC (Mobile phase: Hexane:Ethyl Acetate 3:1).[1][2]
- Isolation: Cool the reaction mixture to 0–4°C. The hydrazide typically precipitates as a white to off-white crystalline solid.[1]
- Purification: Filter the solid and wash with cold ethanol. Recrystallize from ethanol/water if necessary to achieve >98% purity.

Reaction Scheme Visualization:



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Figure 1: Synthetic pathway for **3-Chloro-4-methoxybenzohydrazide**, highlighting the critical hydrazinolysis step.

Chemical Reactivity & Derivatization

The hydrazide moiety (-CONHNH)

) is bifunctional, acting as both a nucleophile (amino group) and a precursor for cyclization.[1]

Schiff Base Formation (Acylhydrazones)

Reacting the hydrazide with aromatic aldehydes yields

-acylhydrazones.[1] These derivatives are extensively documented for their ability to coordinate metal ions (Cu, Ni, Zn) and inhibit enzymes via the azomethine (-CH=N-) linkage.[1]

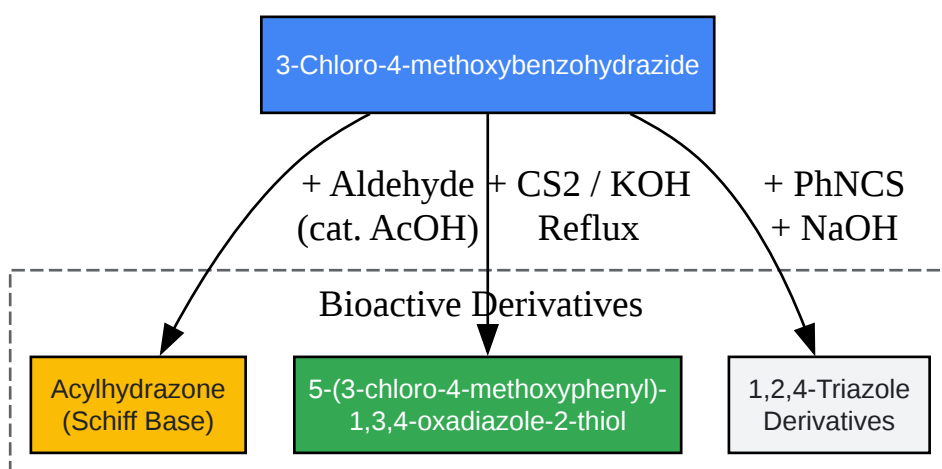
- Protocol: Reflux hydrazide (1 eq) + Aldehyde (1 eq) in Ethanol with catalytic Acetic Acid (2-3 drops).
- Significance: The 3-Cl, 4-OMe substitution pattern enhances lipophilicity, potentially improving membrane permeability of the resulting drugs.

Heterocyclic Cyclization (1,3,4-Oxadiazoles)

This is the most commercially relevant reaction for drug discovery, particularly for CFTR modulators.

- Pathway A (Thiolation): Reaction with Carbon Disulfide (CS₂) and KOH yields the 1,3,4-oxadiazole-2-thiol derivative.[1]
- Pathway B (Dehydration): Reaction with POCl₃ or SOCl₂ in the presence of a carboxylic acid yields the 2,5-disubstituted-1,3,4-oxadiazole.

Cyclization Workflow:



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Figure 2: Divergent synthesis pathways from the core hydrazide scaffold.[1]

Biological Applications & Pharmacophore

Analysis[5][6][7]

CFTR Modulation (Cystic Fibrosis)

Recent patent literature (WO2022026863A2) identifies **3-Chloro-4-methoxybenzohydrazide** as a key intermediate in the synthesis of modulators for the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR).[1]

- Mechanism: The hydrazide is cyclized (often via CS) to form a scaffold that corrects the folding or gating defects of the F508del-CFTR protein.[1]
- Role of Substituents:
 - 3-Chloro: Provides steric bulk that may lock the conformation of the ligand in the protein binding pocket.[1]
 - 4-Methoxy: Acts as a hydrogen bond acceptor, interacting with specific residues in the CFTR nucleotide-binding domain.

Antimicrobial & Anticancer Potential

Benzohydrazides with electron-donating groups (like methoxy) and halogens (like chlorine) exhibit broad-spectrum activity.[1]

- Antibacterial: Schiff bases derived from this hydrazide have shown efficacy against *S. aureus* and *P. aeruginosa*. [1][3] The mechanism typically involves the chelation of essential metal ions required for bacterial metabolism.[1]
- Anticancer: The hydrazone linkage (-CONHN=CH-) mimics peptide bonds, allowing these molecules to inhibit proteolytic enzymes or tubulin polymerization in cancer cells.

Comparative Data Table

The following table summarizes the physicochemical properties and predicted activity based on the core scaffold.

Property	Value / Description	Relevance
Melting Point	146–148°C (Derivative T3)	Indicator of purity and lattice stability.
LogP (Predicted)	~1.8 – 2.2	Optimal lipophilicity for oral bioavailability (Lipinski's Rule of 5).[1]
H-Bond Donors	2 (NH, NH)	Critical for receptor binding.[1]
H-Bond Acceptors	3 (C=O, OMe, N)	Facilitates interaction with biological targets.[1]
Primary Reactivity	Nucleophilic Attack	Allows rapid library generation for SAR studies.[1]

References

- Patent Literature (CFTR Modulators)
 - Cystic fibrosis transmembrane conductance regulator (cftr) modulators, pharmaceutical compositions, and uses thereof.[1] (2022).[1] WO2022026863A2.[1][4]
 - Source:[1]
- General Synthesis of Methoxybenzohydrazides
 - Rasheed, A., et al. (2008).[1] Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones.
 - Context: Describes the standard reflux method for converting methoxy-substituted esters to hydrazides.
 - Source:[1]
- Schiff Base Antimicrobial Activity

- Synthesis, Characterization, Single-Crystal X-ray Structure and Biological Activities of [(Z)-N'-(4-Methoxybenzylidene)benzohydrazide–Nickel(II)] Complex. (2021).[1][5][6]
- Context: Validates the biological potency of the 4-methoxybenzohydrazide scaffold when complexed with metals.
- Source:[1]
- Precursor Availability
 - 3-Chloro-4-methoxybenzoic acid (CAS 37908-96-6).[7]
 - Source:[1]

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